Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate
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Overview
Description
Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate is a heterocyclic compound that features a pyrazine ring substituted with a methyl ester group and an amino group linked to a but-2-yn-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyrazine with suitable aldehydes or ketones.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where a suitable amine reacts with a halogenated pyrazine derivative.
Attachment of the But-2-yn-1-yl Chain: The but-2-yn-1-yl chain can be attached through Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.
Coupling Reactions: The alkyne group can undergo coupling reactions, such as Sonogashira or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Coupling Reactions: Palladium catalysts and copper co-catalysts are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-[(prop-2-yn-1-yl)amino]pyrazine-2-carboxylate
- Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carbonitrile
- Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-sulfonate
Uniqueness
Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
Methyl 5-[(but-2-yn-1-yl)amino]pyrazine-2-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and applications, supported by relevant data and findings.
Property | Value |
---|---|
Molecular Formula | C10H11N3O2 |
Molecular Weight | 205.21 g/mol |
IUPAC Name | methyl 5-(but-2-ynylamino)pyrazine-2-carboxylate |
InChI Key | HFTQERCJJANGKL-UHFFFAOYSA-N |
Canonical SMILES | CC#CCNC1=NC=C(N=C1)C(=O)OC |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Pyrazine Ring : The pyrazine ring is synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine.
- Introduction of the Amino Group : This is achieved via nucleophilic substitution reactions with halogenated pyrazine derivatives.
- Attachment of the But-2-yn-1-yl Chain : Utilizes Sonogashira coupling to attach the alkyne group.
- Esterification : The final step involves esterifying the carboxylic acid group with methanol in the presence of an acid catalyst.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazine compounds exhibit potent antimicrobial activity. For instance, compounds similar to this compound have shown significant effects against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for these derivatives were reported in the range of 0.22 to 0.25 μg/mL, indicating strong antibacterial properties .
The mechanism by which this compound exerts its biological effects is largely dependent on its interaction with specific enzymes or receptors. It may inhibit key enzymes involved in bacterial cell wall synthesis or modulate receptor activity, thus impacting cellular signaling pathways .
Case Studies and Research Findings
- Antibiofilm Potential : In vitro studies indicated that pyrazine derivatives significantly inhibited biofilm formation in bacterial cultures, outperforming traditional antibiotics like Ciprofloxacin in some assays .
- Cytotoxicity Assessments : Hemolytic activity tests showed low toxicity levels for these compounds, with hemolytic activity percentages ranging from 3.23% to 15.22%, suggesting a favorable safety profile for further development .
- Enzyme Inhibition Studies : The compound has been identified as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR, indicating its potential as a lead compound in drug development targeting these enzymes .
Applications
This compound has several applications across various fields:
Medicinal Chemistry : It serves as a building block for synthesizing pharmaceuticals aimed at treating infections and other diseases.
Materials Science : The compound can be utilized in developing materials with unique electronic or optical properties.
Biological Studies : It acts as a probe in biological assays to investigate enzyme activities and protein interactions, enhancing our understanding of biochemical pathways.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 5-(but-2-ynylamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-4-5-11-9-7-12-8(6-13-9)10(14)15-2/h6-7H,5H2,1-2H3,(H,11,13) |
InChI Key |
HFTQERCJJANGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCNC1=NC=C(N=C1)C(=O)OC |
Origin of Product |
United States |
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